1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea
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Overview
Description
1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea is a synthetic compound belonging to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . IL-6 is a cytokine that plays a crucial role in immune response, and the JAK/STAT pathway is a key signaling pathway in cells .
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overactivated DU145 and MDA-MB-231 cancer cells . It induces cell cycle arrest and apoptosis .
Preparation Methods
The synthesis of 1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3,4-dimethylphenol with chloromethyl methyl ether to form 3,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the desired thiadiazole derivative. The final step involves the reaction of this intermediate with 2-fluorophenyl isocyanate to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phenyl or thiadiazole ring, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the urea or thiadiazole moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated for potential therapeutic applications. It has shown potential as an antimicrobial agent and is being studied for its anticancer properties.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities. the presence of different substituents can significantly affect their properties and applications.
Phenylurea derivatives: These compounds contain the phenylurea moiety and are known for their herbicidal and antimicrobial activities.
Properties
IUPAC Name |
1-[5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-11-7-8-13(9-12(11)2)25-10-16-22-23-18(26-16)21-17(24)20-15-6-4-3-5-14(15)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZGRTBGWGRJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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